molecular formula C11H13NO2 B15128646 6-Methylchroman-2-carboxamide

6-Methylchroman-2-carboxamide

Cat. No.: B15128646
M. Wt: 191.23 g/mol
InChI Key: HVVWIOIVFIHCEK-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzopyran-2-one with an amine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: This compound is structurally similar but lacks the carboxamide group.

    3,4-Dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.

Uniqueness

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group, in particular, enhances its potential for forming hydrogen bonds, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C11H13NO2/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H2,12,13)

InChI Key

HVVWIOIVFIHCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)N

Origin of Product

United States

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